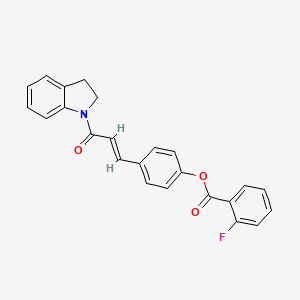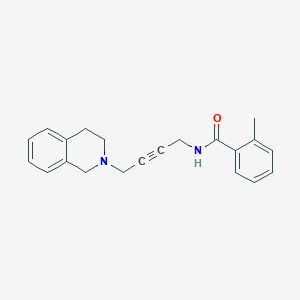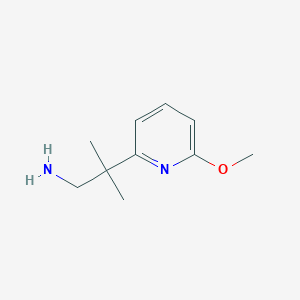![molecular formula C18H13N5O3S B2856966 3-[(4-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 894999-66-7](/img/structure/B2856966.png)
3-[(4-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms . They exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
Triazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of triazoles and pyrimidines is well-established. Triazoles have a five-membered ring with three nitrogen atoms and two carbon atoms . Pyrimidines have a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to the presence of multiple nitrogen atoms in the ring structure . These reactions can lead to the formation of a wide range of compounds with diverse biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles and pyrimidines depend on their specific structure. For example, they can display varying degrees of solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antibacterial Activity
3-[(4-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one and its derivatives have been explored for their antibacterial properties. Studies have shown that these compounds exhibit significant antibacterial activity. For instance, a study by Lahmidi et al. (2019) on a related pyrimidine derivative reported notable antibacterial effects against both Gram-positive and Gram-negative microbial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019). Similarly, Hossain and Bhuiyan (2009) synthesized fused pyrimidines with antimicrobial properties (Hossain & Bhuiyan, 2009).
Antitumor Activities
Some derivatives of this compound have been investigated for potential antitumor activities. A study conducted by Islam, Ashida, and Nagamatsu (2008) on triazolo[4,5-d]pyrimidin-7(6H)-ones, a structurally related group, exhibited moderate antiviral and antitumor activities (Islam, Ashida, & Nagamatsu, 2008).
Spectroscopic Characterization and Structural Analysis
The spectroscopic characterization and structural analysis of these compounds are crucial for understanding their properties and potential applications. Lahmidi et al. (2019) conducted a detailed study involving X-ray diffraction, NMR, and IR spectroscopy to characterize a similar compound (Lahmidi et al., 2019).
Molecular Docking and Computational Studies
Advanced computational techniques like molecular docking are used to study the interaction of these compounds with biological targets. For example, El Sayed and Abdelrehim (2021) conducted molecular docking simulations to evaluate the interaction of triazolo pyrimidine thione heterocycles with SARS-CoV-2 enzymes, demonstrating the potential of these compounds in antiviral research (El Sayed & Abdelrehim, 2021).
Synthesis and Chemical Reactions
The synthesis and chemical reactions of these compounds are integral to their applications in scientific research. Hassaneen, Abdelhadi, and Abdallah (2001) reported on the novel synthesis of 1,2,4-triazolo[4,3-a]pyrimidin-5-one derivatives, providing insights into the chemical properties and potential applications of these compounds (Hassaneen, Abdelhadi, & Abdallah, 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the research of triazoles and pyrimidines involve the synthesis of new derivatives with enhanced biological activities. There is ongoing research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
Propiedades
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3S/c24-16-10-15(13-4-2-1-3-5-13)22-17(19-16)20-21-18(22)27-11-12-6-8-14(9-7-12)23(25)26/h1-10H,11H2,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNZEWUNCKMTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-nitrobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2856885.png)


![1,3-dimethyl-5-((2-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856892.png)
![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethyl methanesulfonate](/img/structure/B2856893.png)




![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2856902.png)
![(Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2856904.png)
![6-Acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2856905.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2856906.png)